REACTION_SMILES
|
[Br:3][CH2:4][CH2:5][CH3:6].[CH3:7][O:8][c:9]1[cH:10][c:11]([CH2:15][C:16]#[N:17])[cH:12][cH:13][cH:14]1.[H-:2].[Na+:1].[O:19]=[CH:20][N:21]([CH3:22])[CH3:23].[OH2:18]>>[CH2:4]([CH2:5][CH3:6])[CH:15]([c:11]1[cH:10][c:9]([O:8][CH3:7])[cH:14][cH:13][cH:12]1)[C:16]#[N:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cccc(CC#N)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC(C#N)c1cccc(OC)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |